molecular formula C13H11Cl2NO B1329075 3-Chloro-4-(2-chloro-5-methylphenoxy)aniline CAS No. 946662-58-4

3-Chloro-4-(2-chloro-5-methylphenoxy)aniline

Cat. No. B1329075
M. Wt: 268.13 g/mol
InChI Key: UUCOEPVEHSEHLA-UHFFFAOYSA-N
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Description

The compound 3-Chloro-4-(2-chloro-5-methylphenoxy)aniline is a chlorinated aniline derivative with potential applications in various chemical syntheses. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related compounds, which can be informative for understanding the chemistry of chlorinated aniline derivatives.

Synthesis Analysis

The synthesis of related chlorinated aniline derivatives often involves multi-step reactions starting from substituted benzenes or anilines. For instance, the synthesis of 3-chloro-4-(3-fluorobenzyloxy)aniline was achieved through a condensation reaction between 1-(chloromethyl)-3-fluorobenzene and 2-chloro-4-nitrophenol, followed by a reduction step, yielding an 82% overall yield . Similarly, 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline was synthesized from 3,4-dichloronitrobenzene via high-pressure hydrolysis and reduction, followed by an addition reaction with perfluoro-vinyl-perfluoro-methyl ether, with a 72% yield . These methods highlight the importance of careful selection of starting materials and reaction conditions to achieve high yields and purity in the synthesis of chlorinated aniline derivatives.

Molecular Structure Analysis

The molecular structure of chlorinated aniline derivatives can be complex, with potential for the formation of heterocyclic rings and various substituents affecting the overall geometry. For example, the reaction of 4-methyl-2-[N-(p-toluidinyl)methyl]aniline with phosphorus oxychloride led to the formation of a heterocyclic product with a non-planar ring structure, as confirmed by crystal structure determination . This suggests that the molecular structure of 3-Chloro-4-(2-chloro-5-methylphenoxy)aniline could also exhibit non-planarity and potentially form heterocyclic structures depending on the reaction conditions.

Chemical Reactions Analysis

Chlorinated aniline derivatives can participate in various chemical reactions, including cyclocondensation and the formation of Schiff bases. The synthesis of 2,3-disubstituted indoles from anilines and vicinal diols via iridium- and ruthenium-catalyzed reactions demonstrates the reactivity of anilines in forming heterocyclic compounds . Additionally, the formation of Schiff bases from para-substituted anilines shows the versatility of anilines in condensation reactions . These reactions are relevant for understanding the chemical behavior of 3-Chloro-4-(2-chloro-5-methylphenoxy)aniline in various synthetic contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated aniline derivatives can be characterized using techniques such as TLC, melting point determination, and NMR spectroscopy . The presence of chloro and other substituents can influence properties like melting point and solubility, which are important for the practical application of these compounds. Spectroscopic studies, including IR and NMR, provide detailed information about the molecular structure and the nature of bonding within the compounds . These analytical methods are essential for confirming the identity and purity of synthesized chlorinated aniline derivatives, including 3-Chloro-4-(2-chloro-5-methylphenoxy)aniline.

Scientific Research Applications

Synthesis Methods

  • Synthesis Processes

    Various synthesis methods have been developed for derivatives of 3-Chloro-4-(2-chloro-5-methylphenoxy)aniline, demonstrating high yields and environmental friendliness (Wen Zi-qiang, 2007); (Zhang Qingwen, 2011).

  • Use in Insecticide Synthesis

    The compound has been used in the synthesis of the insecticide Novaluron, showcasing its application in agricultural chemistry (Wen Zi-qiang, 2008).

Environmental Applications

  • Toxicity and Adsorption

    Chloro derivatives of aniline, including compounds similar to 3-Chloro-4-(2-chloro-5-methylphenoxy)aniline, have been studied for their toxicity and adsorption properties, important in environmental remediation (P. Słomkiewicz et al., 2017).

  • Catalytic Oxidation

    The compound has applications in catalytic processes, particularly in the removal of toxic compounds from wastewater, showcasing its environmental significance (Shengxiao Zhang et al., 2009).

Material Science and Chemistry

  • Spectral Analysis and Molecular Structure

    The molecular structure and vibrational frequencies of similar chloro-methyl aniline compounds have been studied, which is crucial in understanding the chemical properties of such compounds (M. Kurt et al., 2004).

  • Application in Schiff Bases Synthesis

    These compounds have been used to synthesize Schiff bases with potential antimicrobial properties, indicating their role in medicinal chemistry (Shriram H. Bairagi et al., 2009).

  • Corrosion Inhibition

    Studies have been conducted on thiadiazolines derivatives of similar compounds for their potential as corrosion inhibitors, which is important in industrial applications (P. Udhayakala et al., 2013).

properties

IUPAC Name

3-chloro-4-(2-chloro-5-methylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO/c1-8-2-4-10(14)13(6-8)17-12-5-3-9(16)7-11(12)15/h2-7H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUCOEPVEHSEHLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OC2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-(2-chloro-5-methylphenoxy)aniline

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